molecular formula C9H9FN2 B1405054 (5-Fluoro-1H-indol-4-yl)methanamine CAS No. 1425932-32-6

(5-Fluoro-1H-indol-4-yl)methanamine

Cat. No.: B1405054
CAS No.: 1425932-32-6
M. Wt: 164.18 g/mol
InChI Key: XXVSEWJCWRCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-1H-indol-4-yl)methanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 5-position of the indole ring can significantly influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indol-4-yl)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the methanamine group. One common synthetic route is the electrophilic fluorination of a suitable indole precursor, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale electrophilic fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The subsequent steps involve purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Fluoro-1H-indol-4-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

Chemistry: (5-Fluoro-1H-indol-4-yl)methanamine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its indole core structure is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    (6-Fluoro-1H-indol-5-yl)methanamine: Similar in structure but with the fluorine atom at a different position.

    (5-Chloro-1H-indol-4-yl)methanamine: Contains a chlorine atom instead of fluorine.

    (5-Bromo-1H-indol-4-yl)methanamine: Contains a bromine atom instead of fluorine.

Uniqueness: (5-Fluoro-1H-indol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.

Properties

IUPAC Name

(5-fluoro-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSEWJCWRCTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-1H-indole-4-carboxamide (240 mg, 1.35 mmol) and a solution of BH3 in THF (1.0 M, 16 mL, 16 mmol) was stirred at RT for 18 hours. The reaction was quenched with a solution of HCl (1.0 M, 20 mL) followed by stirring at RT for 1.5 h. The pH of the reaction mixture was adjusted to about ca. 10 by adding a satd. aq. Na2CO3. The mixture was extracted with EtOAc (50 mL×3). The combined organic layers were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with DCM/MeOH/TEA (10:1:0.1) to afford (5-fluoro-1H-indol-4-yl)methanamine (107) as a yellow solid (190 mg, 86.4%). MS (ESI): m/z=148.1 [M−16]+.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 2
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 5
(5-Fluoro-1H-indol-4-yl)methanamine
Reactant of Route 6
(5-Fluoro-1H-indol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.